Leupeptin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Leupeptin in Protein Purification

Leupeptin is a well-known and widely used tool in scientific research, particularly in the field of biochemistry. Its primary application lies in the process of protein purification. Due to its natural ability to inhibit proteases, enzymes responsible for protein breakdown, leupeptin helps safeguard the protein of interest during its isolation from cellular material []. This is crucial as uncontrolled proteolytic activity can significantly degrade the target protein, hindering downstream research applications. Leupeptin's effectiveness stems from its specific targeting of certain protease classes, allowing researchers to preserve the protein of interest while minimizing interference from unwanted enzymatic activity [].

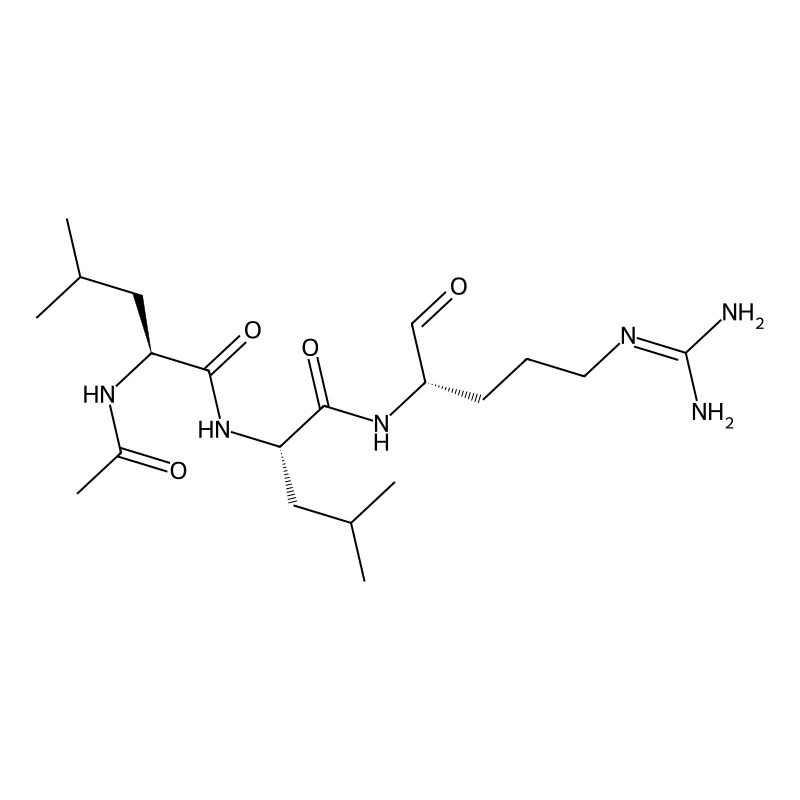

Leupeptin is an organic compound produced by actinomycetes, known for its potent inhibitory effects on serine, cysteine, and threonine proteases. Its full chemical name is N-acetyl-L-leucyl-L-leucyl-L-argininal, and it has the molecular formula with a molecular weight of approximately 426.56 g/mol . Leupeptin is often utilized in laboratory settings to prevent proteolytic degradation during various biochemical assays, particularly when studying enzymatic reactions involving lysates that may contain active proteases .

Leupeptin acts as a competitive inhibitor for specific types of proteases, namely cysteine, serine, and threonine proteases []. It binds to the active site of these enzymes with its aldehyde group, mimicking the substrate (protein) the protease is supposed to cleave []. This competitive binding prevents the actual substrate from binding, thereby inhibiting protease activity [].

Physical and Chemical Properties

Leupeptin can be harmful if swallowed, inhaled, or absorbed through the skin []. Studies suggest it might be a reproductive hazard []. Standard laboratory safety protocols for handling potentially harmful chemicals should be followed when working with leupeptin [].

Case Study: Leupeptin in Neurodegenerative Disease Research

Leupeptin has been used in research to investigate the role of calpains (calcium-activated cysteine proteases) in neurodegenerative diseases like Alzheimer's and Parkinson's []. By inhibiting calpain activity, leupeptin can help researchers understand how these enzymes contribute to neuronal death and disease progression [].

Leupeptin acts primarily as a competitive inhibitor of proteases, forming a reversible complex with the active site of enzymes such as trypsin and papain. The mechanism involves the formation of a stable tetrahedral intermediate where the aldehyde carbonyl of leupeptin interacts covalently with the hydroxyl group of serine residues in the active site of these enzymes . This interaction results in a significant reduction in enzyme activity, which can be quantified by measuring the inhibition constants (). For example, leupeptin exhibits values of approximately 3.5 nM for trypsin and 4.1 nM for cathepsin B .

Leupeptin is recognized for its broad-spectrum inhibition of various proteases, including:

- Serine Proteases: Trypsin, plasmin, and porcine kallikrein.

- Cysteine Proteases: Papain and cathepsins B and L.

- Threonine Proteases: Certain calpains.

The compound does not inhibit α-chymotrypsin or thrombin, which highlights its specificity . Leupeptin's ability to inhibit these enzymes makes it a valuable tool in studies related to protein degradation and cellular processes such as apoptosis and inflammation .

Leupeptin can be synthesized through both natural extraction from actinomycetes and synthetic chemical methods. The natural biosynthesis involves the formation of a peptide with a C-terminal carboxyl group followed by enzymatic reduction to yield the aldehyde form .

Synthetic Approaches:

- Solid-Phase Peptide Synthesis (SPPS): This method allows for the construction of leupeptin analogues by assembling peptides on a solid support, facilitating easier purification and modification.

- Enzymatic Reduction: An alternative synthesis route involves reducing oxidized precursors to form leupeptin through specific enzymatic reactions .

Leupeptin is extensively used in biochemical research due to its ability to inhibit proteases that could otherwise degrade proteins during experimental procedures. Key applications include:

- Cell Culture Studies: Preventing protease activity during cell lysis.

- Protein Purification: Protecting target proteins from degradation during extraction processes.

- In vivo Studies: Investigating the role of proteases in various biological pathways by using leupeptin to inhibit their activity.

Additionally, leupeptin has potential therapeutic applications in treating conditions where protease activity is dysregulated, such as certain cancers and neurodegenerative diseases .

Research has shown that leupeptin interacts specifically with several proteases, forming stable complexes that can be characterized using techniques like X-ray crystallography. For instance, detailed studies have illustrated how leupeptin binds to trypsin, revealing insights into its binding modes and the structural basis for its inhibitory effects . These interactions are critical for understanding how leupeptin can be effectively utilized in both experimental and therapeutic contexts.

Leupeptin shares structural similarities with several other protease inhibitors. Here are some notable compounds:

| Compound Name | Type of Inhibition | Notable Features |

|---|---|---|

| E64 | Cysteine Protease Inhibitor | Irreversible inhibitor; used in cell culture |

| Pepstatin A | Aspartic Protease Inhibitor | Specific for aspartyl proteases; derived from fungi |

| Bestatin | Aminopeptidase Inhibitor | Competitive inhibitor; affects aminopeptidases |

Uniqueness of Leupeptin

Leupeptin's unique structure allows it to inhibit a wider range of protease types compared to many other inhibitors that are more selective. Its reversible binding mechanism also makes it particularly useful in experimental settings where transient inhibition is required without permanently altering enzyme activity.

Streptomyces Biosynthetic Systems

The biosynthesis of leupeptin in Streptomyces species involves a well-characterized enzymatic pathway that has been extensively studied since the 1970s [1] [2] [3]. The genetic foundation for leupeptin production in Streptomyces roseus MA839-A1 demonstrates the classical approach to tripeptide aldehyde assembly through discrete enzymatic steps.

In Streptomyces species, the leupeptin biosynthetic pathway operates through a non-ribosomal mechanism that differs fundamentally from standard nonribosomal peptide synthetase (NRPS) systems [4] [5]. The genetic framework includes genes encoding the three primary biosynthetic enzymes: acetyl-leucine synthetase, leupeptin acid synthetase, and leupeptin acid reductase [1] [6]. These genes are typically clustered together and can be transferred between strains through conjugation, demonstrating the modular nature of the biosynthetic machinery [2] [5].

Recent genomic analyses have revealed that leupeptin production capability is widely distributed among Streptomyces species, with over 100 different strains capable of producing various leupeptin analogs [7] [5]. The genetic determinants for leupeptin biosynthesis appear to be plasmid-borne in some strains, facilitating horizontal gene transfer and explaining the widespread distribution of this biosynthetic capability [2] [5].

Gammaproteobacterial Production Systems

A significant advancement in understanding leupeptin biosynthesis came with the discovery of leupeptin production in gammaproteobacterial pathogens, including Photorhabdus, Xenorhabdus, and Klebsiella species [8] [9]. This discovery revealed convergent evolution in leupeptin biosynthesis, where different bacterial lineages have independently evolved the capacity to produce these protease inhibitors.

In gammaproteobacteria, leupeptin biosynthesis involves discretely expressed ligases and accessory enzymes rather than the traditional enzymatic cascade found in Streptomyces [8] [9]. The genetic organization differs significantly from Streptomyces systems, with genes often dispersed rather than clustered [8] [10]. In Photorhabdus species, a hypothetical protein required for nematode host colonization was identified as a novel class of proteases that can cleave tripeptide aldehyde protease inhibitors [8] [11].

The biosynthetic gene cluster in Xenorhabdus bovienii includes genes designated as leupA, leupB, leupC, and leupD, which encode the core biosynthetic machinery [10] [12]. These genes are organized as an operon under the control of a single promoter, facilitating coordinated expression [10]. Heterologous expression studies in Escherichia coli have demonstrated that this four-gene system is sufficient for leupeptin production [10] [12].

Enzymatic Assembly of Tripeptide Aldehyde Backbone

Acetyl-Leucine Synthetase Function

The initial step in leupeptin biosynthesis involves the acetylation of L-leucine catalyzed by acetyl-leucine synthetase [1]. This enzyme, with a molecular weight of approximately 27,000 daltons, demonstrates specificity for acetyl-CoA as the acyl donor, although propionyl-CoA can serve as an alternative substrate with significantly reduced efficiency [1].

The enzyme exhibits Michaelis constants of 5 × 10⁻⁶ M for acetyl-CoA and 6 × 10⁻⁵ M for L-leucine, indicating high affinity for both substrates [1]. The acetyl-leucine synthetase shows broad acceptor specificity, capable of acetylating various amino acids and peptides including L-leucyl-D-leucine, L-leucyl-L-leucine, L-arginine, and other leucine-containing peptides [1]. The enzyme requires ferrous iron (Fe²⁺) for optimal activity and is inhibited by metal chelators and sulfhydryl reagents [1].

Leupeptin Acid Synthetase Mechanism

The second enzymatic step involves leupeptin acid synthetase, a large enzyme complex with a molecular weight of approximately 260,000 daltons [3]. This enzyme catalyzes the condensation of acetyl-L-leucyl-L-leucine with L-arginine to form acetyl-L-leucyl-L-leucyl-L-arginine (leupeptin acid) [3].

The synthetase demonstrates absolute requirement for ATP and operates optimally at pH 9.5 [3]. The enzyme exhibits remarkable versatility in substrate utilization, capable of catalyzing multiple extension reactions including the direct condensation of acetyl-L-leucine with L-leucine and L-arginine to form leupeptin acid [3]. However, the enzyme cannot catalyze the formation of dipeptides lacking the N-terminal acetyl group, indicating the importance of the acetyl modification for substrate recognition [3].

The leupeptin acid synthetase also demonstrates ATP-pyrophosphate exchange activity with acetyl-L-leucine, acetyl-L-leucyl-L-leucine, and L-leucine, but not with acetate or arginine, suggesting a stepwise mechanism involving amino acid activation [3]. This exchange activity provides insight into the enzymatic mechanism, indicating that amino acid substrates undergo adenylation before peptide bond formation [3].

Aldehyde Formation by Leupeptin Acid Reductase

The final step in leupeptin biosynthesis involves the reduction of the C-terminal carboxylic acid of leupeptin acid to the corresponding aldehyde, catalyzed by leupeptin acid reductase [6] [13]. This enzyme, with an estimated molecular weight of 320,000 daltons, requires both ATP and NADPH for activity [6].

The reductase exhibits strict cofactor requirements, with ATP being irreplaceable by GTP, ADP, or AMP, and NADPH being irreplaceable by NADH [6]. The enzyme demonstrates Michaelis constants of 4.2 × 10⁻⁵ M for ATP and 1.3 × 10⁻⁶ M for NADPH [6]. Interestingly, the reductase is inhibited by its own product, leupeptin, as well as by antipain, both of which contain L-argininal residues at their C-terminal positions [6].

The reduction mechanism appears to be thermodynamically supported by ATP hydrolysis, suggesting that the carboxyl group activation precedes the NADPH-dependent reduction [13] [14]. This represents a unique biochemical transformation, as the direct reduction of carboxylic acids to aldehydes is thermodynamically unfavorable under physiological conditions [15] [13].

Regulatory Mechanisms Controlling Leupeptin Expression

Growth Phase-Dependent Regulation

Leupeptin production in Streptomyces species exhibits tight correlation with mycelial growth phases [16] [17] [18]. Production begins during active vegetative growth and reaches maximum levels during the transition from exponential to stationary phase [16] [18]. This temporal regulation ensures that leupeptin accumulates when cellular protease activity needs to be controlled.

The production kinetics reveal that leupeptin synthesis is closely associated with mycelial growth rate (μ) and glucose consumption rate (qₛ) [18]. Mathematical modeling of batch and chemostat cultures has established that the specific leupeptin production rate (qₗₚₜ) correlates directly with both growth rate and substrate consumption [18]. This relationship suggests that leupeptin biosynthesis is metabolically linked to primary carbon metabolism [18].

Leupeptin-Inactivating Enzyme Regulation

A crucial regulatory mechanism involves the production of leupeptin-inactivating enzyme (LIE), a leucine-specific metalloprotease that degrades leupeptin into its constituent components [19] [20] [21]. LIE production follows a distinct temporal pattern, increasing when mycelial growth reaches stationary phase or when aerial mycelium formation begins [19] [21].

LIE demonstrates strict substrate specificity for peptide bonds with leucine in the P1 position, effectively cleaving leupeptin into acetyl-leucine, leucine, and argininal [19] [21]. The enzyme has a molecular weight of 34,700 daltons and operates optimally at pH 9.0 and 45°C [19] [21]. LIE activity is inhibited by metal chelators such as EDTA and EGTA, and activated by calcium and magnesium ions, confirming its classification as a metalloprotease [19] [21].

Morphological Differentiation Control

The regulatory network controlling leupeptin production is intimately connected with morphological differentiation in Streptomyces species [16] [17] [21]. Leupeptin specifically inhibits trypsin-like protease (TLP) activity, which is essential for aerial mycelium formation [17] [21]. The coordinated production of leupeptin, LIE, and TLP creates a regulatory cascade that controls the timing of morphological transitions [17] [21].

During substrate mycelium growth, high leupeptin levels inhibit TLP activity, preventing premature protein degradation [17] [21]. As growth transitions to aerial mycelium formation, LIE production increases, reducing leupeptin concentrations and allowing TLP activation [21]. This mechanism ensures that mycelial protein degradation occurs only when nutrients become limiting and aerial structures need to be formed [17] [21].

Experimental evidence supporting this regulatory model comes from studies using bestatin, a specific LIE inhibitor [21]. Addition of bestatin to surface cultures prevents leupeptin degradation, maintains high leupeptin concentrations, and completely blocks aerial mycelium formation [21]. This demonstrates the critical role of the leupeptin-LIE-TLP regulatory circuit in controlling Streptomyces development [21].

Environmental and Nutritional Regulation

Leupeptin production responds dramatically to medium composition and cultivation conditions [18]. Optimal production occurs under glucose-excess, phosphate-limited conditions with casamino acids as the nitrogen source [18]. Conversely, LIE production is favored under glucose-limited, phosphate-excess conditions where mycelial degradation is promoted [18].

The addition of specific amino acids can enhance leupeptin production significantly [5]. Supplementation with 0.5-1.25% each of L-leucine, L-arginine, and glycine increases production 4-6 fold compared to unsupplemented media [5]. Further enhancement to 7-10 fold can be achieved by adding natural organic substances such as ribonucleic acids, yeast extract, or casein hydrolyzate [5].

pH regulation plays a critical role, with initial culture pH of 7.0-8.0 being optimal for leupeptin production [18] [5]. The production system also responds to metal ion availability, with iron being particularly important for acetyl-leucine synthetase activity [1]. The complex interplay of these nutritional factors creates multiple control points for regulating leupeptin biosynthesis [18] [5].

Biotechnological Production Methods and Yield Optimization

Fermentation Process Development

Industrial production of leupeptin has been optimized through systematic investigation of cultivation parameters and medium composition [18] [5] [22]. Batch fermentation studies have established that leupeptin production is maximized under specific nutritional conditions that separate growth-associated biosynthesis from product degradation [18].

The development of phosphate-limited continuous cultivation represents a major advancement in leupeptin production technology [18]. This approach prevents LIE production while maintaining optimal conditions for leupeptin biosynthesis [18]. Continuous culture systems achieve maximum productivity of 0.24 g L⁻¹ h⁻¹ and production yields of 1.64 g leupeptin per g glucose, representing 2.4-fold and 4-fold improvements over batch cultivation, respectively [18].

Fed-batch fermentation strategies have been explored to further enhance productivity [18] [23]. These approaches involve carefully controlled addition of nutrients to maintain optimal growth conditions while preventing the accumulation of inhibitory metabolites [23]. The kinetic analysis of fed-batch systems reveals that maintaining specific growth rates within narrow ranges optimizes the balance between biomass formation and product synthesis [18] [23].

Medium Optimization Strategies

Comprehensive medium optimization has identified key nutritional factors that control leupeptin production [18] [5]. The optimal medium composition includes glucose as the primary carbon source at concentrations that maintain excess availability throughout the production phase [18]. Casamino acids serve as the preferred nitrogen source, providing both essential amino acids and supporting optimal protein synthesis [18].

Trace metal supplementation plays a crucial role in enzyme function and productivity [18] [5]. Iron supplementation is particularly important for acetyl-leucine synthetase activity, while calcium and magnesium ions enhance overall biosynthetic capacity [1] [21]. The careful balance of these micronutrients can increase production by 2-3 fold compared to unsupplemented media [18] [5].

Amino acid supplementation strategies have proven highly effective for yield enhancement [5]. The systematic addition of L-leucine, L-arginine, and glycine at concentrations of 0.5-1.25% each provides precursors directly to the biosynthetic pathway [5]. This approach ensures that substrate availability does not become rate-limiting during high-productivity phases [5].

Scale-Up Considerations

The transition from laboratory to industrial scale requires careful attention to mass transfer and mixing characteristics [22]. Leupeptin production involves multiple enzymatic steps with different oxygen requirements and pH optima, making scale-up challenging [22]. Computational fluid dynamics modeling has been employed to optimize bioreactor design for uniform mixing and adequate oxygen transfer [22].

Dissolved oxygen control is critical for maintaining optimal biosynthetic enzyme activity [18] [22]. The complex nature of leupeptin biosynthesis, involving both aerobic and microaerobic enzyme systems, requires sophisticated control systems to maintain optimal conditions throughout the fermentation [22]. Real-time monitoring of dissolved oxygen, pH, and nutrient concentrations enables dynamic process control [22].

Temperature control during scale-up must account for the differential thermal stability of biosynthetic enzymes [1] [21] [6]. Acetyl-leucine synthetase, leupeptin acid synthetase, and leupeptin acid reductase have different optimal operating temperatures, requiring careful temperature management during large-scale production [1] [3] [6].

Product Recovery and Purification

Downstream processing for leupeptin recovery presents unique challenges due to the compound's susceptibility to racemization under alkaline conditions [5]. Traditional ion-exchange chromatography using carboxylic acid resins causes significant racemization, reducing the biological activity of the final product [5].

The development of porous nonionic adsorbent resins has revolutionized leupeptin purification [5]. These materials provide high adsorption capacity while preventing racemization, achieving recovery yields of approximately 90% in the adsorption-desorption cycle [5]. This approach is particularly advantageous for the initial extraction and purification steps [5].

Advanced purification techniques include high-performance liquid chromatography (HPLC) methods that can separate leupeptin isomers and remove degradation products [19] [5]. The final purified product consists substantially of acetyl-L-leucyl-L-leucyl-L-argininal alone, representing consistent quality for pharmaceutical applications [5].

Quality control measures are essential due to leupeptin's tendency to form tautomeric isomers in aqueous solution [24] [25]. HPLC analysis typically reveals multiple peaks corresponding to these isomers, requiring careful analytical methods to determine true purity [24] [25]. The development of standardized analytical protocols ensures consistent product quality across different production batches [24] [25].

| Production Parameter | Optimal Range | Maximum Achievement | Enhancement Factor |

|---|---|---|---|

| Glucose Concentration | 0.5-3.0% (w/v) | 1.64 g leupeptin/g glucose | 4× vs. unsupplemented |

| pH Control | 7.0-8.0 (initial) | Stable throughout fermentation | Critical for enzyme activity |

| Temperature | 28-37°C | Strain-dependent optimum | Must match enzyme requirements |

| Dissolved Oxygen | 40-60% saturation | Maintained via automatic control | Essential for enzyme function |

| Amino Acid Supplements | L-Leu, L-Arg, Gly (0.5-1.25% each) | 7-10× increased production | Direct precursor provision |

| Cultivation Mode | Phosphate-limited continuous | 0.24 g L⁻¹ h⁻¹ productivity | 2.4× vs. batch culture |

| Recovery Efficiency | Nonionic resin adsorption | 90% recovery yield | Prevents racemization |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 4 of 5 companies with hazard statement code(s):;

H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (25%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

103476-89-7

Wikipedia

Dates

2: Sharma P, Rayavara K, Ito D, Basore K, Desai SA. A CLAG3 mutation in an amphipathic transmembrane domain alters malaria parasite nutrient channels and confers leupeptin resistance. Infect Immun. 2015 Jun;83(6):2566-74. doi: 10.1128/IAI.02966-14. Epub 2015 Apr 13. PMID: 25870226; PMCID: PMC4432768.

3: Childers MK, Bogan JR, Bogan DJ, Greiner H, Holder M, Grange RW, Kornegay JN. Chronic administration of a leupeptin-derived calpain inhibitor fails to ameliorate severe muscle pathology in a canine model of duchenne muscular dystrophy. Front Pharmacol. 2012 Jan 9;2:89. doi: 10.3389/fphar.2011.00089. PMID: 22291646; PMCID: PMC3253583.

4: Gavriel H, Shulman A, Stracher A, Sohmer H. Leupeptin reduces impulse noise induced hearing loss. J Occup Med Toxicol. 2011 Dec 29;6:38. doi: 10.1186/1745-6673-6-38. PMID: 22206578; PMCID: PMC3286414.

5: Hausott B, Vallant N, Hochfilzer M, Mangger S, Irschick R, Haugsten EM, Klimaschewski L. Leupeptin enhances cell surface localization of fibroblast growth factor receptor 1 in adult sensory neurons by increased recycling. Eur J Cell Biol. 2012 Feb;91(2):129-38. doi: 10.1016/j.ejcb.2011.09.009. Epub 2011 Dec 9. PMID: 22169219.

6: Haspel J, Shaik RS, Ifedigbo E, Nakahira K, Dolinay T, Englert JA, Choi AM. Characterization of macroautophagic flux in vivo using a leupeptin-based assay. Autophagy. 2011 Jun;7(6):629-42. doi: 10.4161/auto.7.6.15100. Epub 2011 Jun 1. PMID: 21460622; PMCID: PMC3127049.

7: Abaamrane L, Raffin F, Schmerber S, Sendowski I. Intracochlear perfusion of leupeptin and z-VAD-FMK: influence of antiapoptotic agents on gunshot-induced hearing loss. Eur Arch Otorhinolaryngol. 2011 Jul;268(7):987-93. doi: 10.1007/s00405-011-1487-0. Epub 2011 Jan 19. PMID: 21246210.

8: Selsby J, Pendrak K, Zadel M, Tian Z, Pham J, Carver T, Acosta P, Barton E, Sweeney HL. Leupeptin-based inhibitors do not improve the mdx phenotype. Am J Physiol Regul Integr Comp Physiol. 2010 Nov;299(5):R1192-201. doi: 10.1152/ajpregu.00586.2009. Epub 2010 Sep 15. PMID: 20844259; PMCID: PMC3774252.

9: Muscari C, Capanni C, Giordano E, Stefanelli C, Bonavita F, Stanic I, Bonafè F, Caldarera CM, Guarnieri C. Leupeptin preserves cardiac nitric oxide synthase 3 during reperfusion following long-term cardioplegia. J Surg Res. 2010 Nov;164(1):e27-35. doi: 10.1016/j.jss.2010.05.041. Epub 2010 Jun 12. PMID: 20828747.

10: Kanias T, Acker JP. G.B. Quan et al., Inhibition of high glucose-induced erythrocyte phosphatidylserine exposure by leupeptin and disaccharides, Cryobiology 56 (1) (2008) 53-61. Cryobiology. 2009 Apr;58(2):240. doi: 10.1016/j.cryobiol.2008.12.010. Epub 2009 Jan 3. PMID: 19168046.

11: Lisk G, Pain M, Gluzman IY, Kambhampati S, Furuya T, Su XZ, Fay MP, Goldberg DE, Desai SA. Changes in the plasmodial surface anion channel reduce leupeptin uptake and can confer drug resistance in Plasmodium falciparum-infected erythrocytes. Antimicrob Agents Chemother. 2008 Jul;52(7):2346-54. doi: 10.1128/AAC.00057-08. Epub 2008 Apr 28. PMID: 18443109; PMCID: PMC2443925.

12: Quan GB, Han Y, Yang C, Hu WB, Liu A, Wang JX, Wang Y, Liu MX. Inhibition of high glucose-induced erythrocyte phosphatidylserine exposure by leupeptin and disaccharides. Cryobiology. 2008 Feb;56(1):53-61. doi: 10.1016/j.cryobiol.2007.11.001. Epub 2007 Nov 17. PMID: 18093577.

13: Maes K, Testelmans D, Powers S, Decramer M, Gayan-Ramirez G. Leupeptin inhibits ventilator-induced diaphragm dysfunction in rats. Am J Respir Crit Care Med. 2007 Jun 1;175(11):1134-8. doi: 10.1164/rccm.200609-1342OC. Epub 2007 Mar 22. PMID: 17379854.

14: Momiyama J, Hashimoto T, Matsubara A, Futai K, Namba A, Shinkawa H. Leupeptin, a calpain inhibitor, protects inner ear hair cells from aminoglycoside ototoxicity. Tohoku J Exp Med. 2006 Jun;209(2):89-97. doi: 10.1620/tjem.209.89. PMID: 16707850.

15: Rohr KB, Selwood T, Marquardt U, Huber R, Schechter NM, Bode W, Than ME. X-ray structures of free and leupeptin-complexed human alphaI-tryptase mutants: indication for an alpha-->beta-tryptase transition. J Mol Biol. 2006 Mar 17;357(1):195-209. doi: 10.1016/j.jmb.2005.12.037. Epub 2005 Dec 28. PMID: 16414069.

16: Zhang HC, Karata K, Matsushita K, Takahashi S, Tong XB, Lu J, Zhu CL, Sugaya S, Suzuki T, Suzuki N. Leupeptin-sensitive proteases involved in cell survival after X-ray irradiation in human RSa cells. Cell Biol Int. 2005 Aug;29(8):662-8. doi: 10.1016/j.cellbi.2005.03.023. PMID: 15963736.

17: Nakajima T, Takauchi S, Ohara K, Kokai M, Nishii R, Maeda S, Takanaga A, Tanaka T, Takeda M, Seki M, Morita Y. Alpha-synuclein-positive structures induced in leupeptin-infused rats. Brain Res. 2005 Apr 8;1040(1-2):73-80. doi: 10.1016/j.brainres.2005.01.099. PMID: 15804428.

18: Moldoveanu T, Campbell RL, Cuerrier D, Davies PL. Crystal structures of calpain-E64 and -leupeptin inhibitor complexes reveal mobile loops gating the active site. J Mol Biol. 2004 Nov 5;343(5):1313-26. doi: 10.1016/j.jmb.2004.09.016. PMID: 15491615.

19: Kieran D, Greensmith L. Inhibition of calpains, by treatment with leupeptin, improves motoneuron survival and muscle function in models of motoneuron degeneration. Neuroscience. 2004;125(2):427-39. doi: 10.1016/j.neuroscience.2004.01.046. PMID: 15062985.

20: Rudziński T, Mussur M, Gwiazda Z, Mussur M. Protease inhibitor leupeptin attenuates myocardial stunning in rat heart. Med Sci Monit. 2004 Jan;10(1):BR4-10. PMID: 14704627.

Explore Compound Types